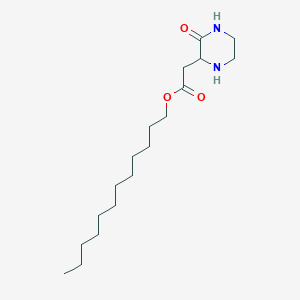

Dodecyl 2-(3-oxo-2-piperazinyl)acetate

Description

Dodecyl 2-(3-oxo-2-piperazinyl)acetate, with the CAS number 1025736-42-8, is a chemical entity characterized by the molecular formula C₁₈H₃₄N₂O₃ and a molecular weight of approximately 326.47 g/mol . chemscene.comthsci.combldpharm.com Its structure features a piperazinone ring, a common motif in medicinal chemistry, linked to an acetic acid dodecyl ester. The integration of these distinct chemical features provides a foundation for its exploration in various research domains.

Interactive Data Table: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| CAS Number | 1025736-42-8 | chemscene.comjk-sci.comsigmaaldrich.com |

| Molecular Formula | C₁₈H₃₄N₂O₃ | chemscene.com |

| Molecular Weight | 326.47 g/mol | chemscene.comthsci.com |

| Topological Polar Surface Area (TPSA) | 67.43 Ų | chemscene.com |

| LogP (calculated) | 2.9286 | chemscene.com |

| Hydrogen Bond Donors | 2 | chemscene.com |

| Hydrogen Bond Acceptors | 4 | chemscene.com |

| Rotatable Bonds | 13 | chemscene.com |

The molecular structure of this compound is a deliberate amalgamation of a polar heterocyclic head and a nonpolar aliphatic tail. The piperazine (B1678402) ring is a well-known "privileged scaffold" in drug discovery, appearing in a wide array of therapeutic agents due to its ability to interact with various biological targets. nbinno.commdpi.com Piperazine derivatives are noted for their broad spectrum of pharmacological activities, including but not limited to antipsychotic, antidepressant, and anti-infective properties. nbinno.comnih.govresearchgate.net The 3-oxo substitution on the piperazine ring introduces a lactam functionality, which can influence the molecule's conformational rigidity and hydrogen bonding capabilities.

The dodecyl group, a twelve-carbon aliphatic chain, imparts significant lipophilicity to the molecule. In medicinal chemistry, such long aliphatic chains are often employed to modulate a compound's physicochemical properties, such as solubility and membrane permeability. nih.gov Aliphatic esters, in particular, can be designed as prodrugs to enhance the bioavailability of more polar parent compounds. mdpi.com The ester linkage in this compound is susceptible to enzymatic cleavage by esterases, which could potentially release a more polar active moiety within a biological system. nih.gov

The combination of these two distinct structural features in a single molecule allows for the exploration of its behavior at the interface of aqueous and lipid environments, a critical aspect for compounds designed to interact with cellular membranes.

The unique structure of this compound lends itself to several hypothesis-driven research avenues, particularly in the development of novel biological probes.

One area of investigation could be its potential as a tool for studying lipid membrane interactions. The amphipathic nature of the molecule, with its hydrophilic piperazinone head and hydrophobic dodecyl tail, suggests it might intercalate into lipid bilayers. Research could focus on synthesizing fluorescently labeled analogs to visualize its distribution and dynamics within artificial or cellular membranes. Such studies could provide insights into how molecules with similar structural motifs traverse or disrupt membrane structures.

Another research direction could explore its utility as a scaffold for fragment-based drug discovery. The piperazine core offers multiple points for further chemical modification, allowing for the generation of a library of derivatives. nih.gov By systematically altering the substituents on the piperazine ring, researchers could screen for compounds with specific biological activities. The dodecyl ester could serve as a lipophilic anchor, targeting the molecule to particular cellular compartments or proteins.

Furthermore, the ester linkage presents an opportunity for developing targeted release systems. For instance, researchers could hypothesize that in environments with high esterase activity, the molecule would be cleaved to release the piperazinyl-acetic acid moiety. This could be exploited to design probes that are activated in specific tissues or cellular locations. Studies would involve monitoring the hydrolysis of the ester bond under various enzymatic conditions and in different cell types. nih.gov

It is important to note that while the structural components of this compound are well-precedented in medicinal chemistry, the specific biological activities of this particular combination remain a subject for future investigation. The research directions proposed are based on the established roles of its constituent parts and represent plausible avenues for scientific inquiry.

Structure

3D Structure

Propriétés

IUPAC Name |

dodecyl 2-(3-oxopiperazin-2-yl)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H34N2O3/c1-2-3-4-5-6-7-8-9-10-11-14-23-17(21)15-16-18(22)20-13-12-19-16/h16,19H,2-15H2,1H3,(H,20,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUKMGTJGNDECEQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCOC(=O)CC1C(=O)NCCN1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H34N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301300646 | |

| Record name | Dodecyl 3-oxo-2-piperazineacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301300646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1025736-42-8 | |

| Record name | Dodecyl 3-oxo-2-piperazineacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1025736-42-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dodecyl 3-oxo-2-piperazineacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301300646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Derivatization

Strategies for the Construction of the 2-(3-oxo-2-piperazinyl)acetate Core

The formation of the central 2-(3-oxo-2-piperazinyl)acetate scaffold is a critical phase in the synthesis. Various strategies have been developed to assemble this heterocyclic system, often starting from readily available precursors like 1,2-diamines.

Concise Synthetic Routes for Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines

A concise and efficient five-step synthetic route has been reported for the construction of 3-substituted piperazine-2-acetic acid esters, starting from optically pure amino acids. mdpi.comnih.govtmc.edu This method involves the conversion of amino acids into chiral 1,2-diamine intermediates, which then undergo an annulation reaction to form the desired piperazine (B1678402) ring system with high enantiomeric purity. mdpi.comnih.govtmc.edu This approach has proven effective for a range of substituents and provides a reliable pathway to the core structure required for Dodecyl 2-(3-oxo-2-piperazinyl)acetate. mdpi.comresearchgate.net

One of the key transformations in this sequence is the Masamune condensation, which is utilized to form a β-ketoester intermediate. researchgate.net Subsequent reductive amination and nosylation steps lead to a key intermediate that is primed for cyclization. mdpi.comnih.gov This methodology has successfully been applied to the synthesis of various 3-substituted piperazine-2-acetic acid esters, demonstrating its versatility. researchgate.net

Stereo-controlled Synthesis Approaches for Chiral Piperazine Moieties

Achieving the correct stereochemistry is paramount in the synthesis of bioactive molecules. For piperazine derivatives, several stereo-controlled synthesis approaches have been developed. One effective method involves a palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols, which provides chiral piperazin-2-ones with excellent diastereoselectivities and enantioselectivities. dicp.ac.cnrsc.org These chiral piperazin-2-ones can then be converted to the desired chiral piperazines without loss of optical purity. dicp.ac.cn

Another strategy for stereocontrol employs diastereoselective alkylation to introduce the second stereocenter at a later stage of the synthesis. clockss.org This allows for the potential to introduce different functional groups stereoselectively. The use of chiral starting materials, such as amino acids, is also a common and effective way to ensure the final product has the desired chirality. mdpi.comnih.govtmc.edu Chemo-enzymatic methods are also emerging as powerful tools for the asymmetric dearomatization of related nitrogen heterocycles, offering high stereoselectivity under mild conditions. nih.gov

Introduction of the Dodecyl Ester Chain

Once the 2-(3-oxo-2-piperazinyl)acetic acid core is synthesized, the final step is the attachment of the long-chain dodecyl group via an esterification reaction.

Esterification Reactions for Long-Chain Alkyl Attachment to the Acetate Moiety

The formation of the dodecyl ester is typically achieved through Fischer esterification, where the carboxylic acid is reacted with dodecanol (B89629) in the presence of an acid catalyst. cerritos.educhemguide.co.ukmasterorganicchemistry.com This is a well-established and widely used method for producing esters. The reaction is an equilibrium process, and to drive it towards the formation of the ester, an excess of the alcohol is often used. cerritos.edumasterorganicchemistry.com

Alternative methods for esterification that can be employed for long-chain alcohols include using more reactive carboxylic acid derivatives, such as acyl chlorides, which react vigorously with alcohols at room temperature. chemguide.co.uk Additionally, various catalysts have been developed to improve the efficiency of esterification with long-chain alcohols, including Lewis acids and solid acid catalysts. nih.govresearchgate.netresearchgate.net

Optimization of Reaction Conditions for Enhanced Yield and Purity in Research Synthesis

To maximize the yield and purity of this compound, careful optimization of the esterification reaction conditions is necessary. Key parameters that influence the outcome of the reaction include temperature, catalyst concentration, and the removal of water, which is a byproduct of the reaction. quora.com

| Parameter | Effect on Reaction | Optimization Strategy |

| Temperature | Increasing temperature generally increases the reaction rate. However, excessively high temperatures can lead to side reactions and degradation of the product. | The optimal temperature is typically between 50°C and 100°C, depending on the specific reactants and catalyst. For Fischer esterification, refluxing at around 80-85°C is often effective. hillpublisher.com |

| Catalyst | Acid catalysts, such as sulfuric acid or p-toluenesulfonic acid, are commonly used to protonate the carboxylic acid, making it more susceptible to nucleophilic attack by the alcohol. cerritos.edu The concentration of the catalyst can affect the reaction rate. | Using an appropriate amount of catalyst is crucial. While a higher concentration can drive the reaction forward, an excess may lead to unwanted side reactions. |

| Removal of Water | Since esterification is a reversible reaction, removing the water as it is formed shifts the equilibrium towards the products, thereby increasing the yield. quora.com | This can be achieved by using a Dean-Stark apparatus or by adding a dehydrating agent to the reaction mixture. |

| Reactant Ratio | Using an excess of one of the reactants, typically the alcohol, can also drive the equilibrium towards the formation of the ester according to Le Chatelier's Principle. cerritos.edu | A molar ratio of alcohol to carboxylic acid greater than 1 is often employed. |

Systematic studies have shown that factors such as the molar ratio of reactants, catalyst dosage, and reaction temperature play a key role in controlling the productivity and purity of the final ester product. hillpublisher.com

Advanced Synthetic Approaches for Analogue Development

The development of analogues of this compound is crucial for structure-activity relationship (SAR) studies and the discovery of new drug candidates. benthamdirect.com Advanced synthetic strategies focus on introducing diversity at various positions of the piperazine ring and the ester chain.

Recent advances in the C-H functionalization of the piperazine ring provide new avenues for creating structural diversity that is not easily accessible through traditional methods. mdpi.com These techniques allow for the direct introduction of substituents onto the carbon framework of the piperazine ring. Additionally, multicomponent reactions and rearrangement reactions offer efficient ways to construct novel piperazine analogues. researchgate.neteurekaselect.com The development of modular synthetic routes, where different building blocks can be easily combined, is also a key strategy for generating libraries of related compounds for biological screening. organic-chemistry.orgmdpi.com For instance, one-pot synthesis methods are being developed for the efficient production of diverse piperazine derivatives. benthamdirect.com

Modular Synthesis Strategies for Variably Substituted Piperazine Derivatives

Modular synthesis provides a powerful approach for creating diverse libraries of piperazine scaffolds. rsc.org These strategies involve the assembly of molecular building blocks, which allows for systematic variation of substituents and even the ring size of the resulting heterocycle. rsc.org

One prominent modular approach involves the reaction between cyclic sulfamidates and hydroxy sulfonamide building blocks. rsc.org This method is advantageous as it allows for the variation of ring size, substitution patterns, and stereochemistry by simply changing the initial building blocks. rsc.org The process typically includes the ring-opening of the cyclic sulfamidate by the hydroxy sulfonamide, followed by an intramolecular cyclization to form the piperazine, 1,4-diazepane, or 1,5-diazocane ring. rsc.org

Another versatile strategy is the palladium-catalyzed cyclization, which couples a propargyl unit with various diamine components. This method provides highly substituted piperazines and related bis-nitrogen heterocycles with excellent regio- and stereochemical control. organic-chemistry.org Furthermore, iridium-catalyzed [3+3] cycloadditions of aromatic and aliphatic imines have been developed as an atom-economical method for the catalytic synthesis of C-substituted piperazines, achieving high yields and diastereoselectivity. nih.gov

Recent advancements also include photoredox catalysis, which offers a green and sustainable approach. For instance, a visible-light-promoted decarboxylative annulation between a glycine-based diamine and various aldehydes can produce 2-aryl, 2-heteroaryl, and 2-alkyl piperazines under mild conditions using an iridium-based complex or an organic photocatalyst. organic-chemistry.orgmdpi.com

Table 1: Overview of Selected Modular Synthesis Strategies for Piperazine Derivatives

| Strategy | Key Reactants | Catalyst/Conditions | Key Features |

|---|---|---|---|

| Cyclic Sulfamidate Approach rsc.org | Cyclic sulfamidates, Hydroxy sulfonamides | Base-mediated ring opening, Cyclization | Variable ring size and substitution; Stereochemical control. |

| Palladium-Catalyzed Cyclization organic-chemistry.org | Propargyl units, Diamines | Palladium catalyst | High yields; Excellent regio- and stereocontrol. |

| Iridium-Catalyzed [3+3] Cycloaddition nih.gov | Aromatic or aliphatic imines | [IrCl(cod)(PPh3)] | Atom-economical; High yields; Excellent diastereoselectivity. |

| Photoredox Decarboxylative Annulation organic-chemistry.orgmdpi.com | Glycine-based diamine, Aldehydes | Visible light, Iridium or organic photocatalyst | Mild conditions; Green chemistry approach. |

Chemo-enzymatic Synthesis Methods for Stereoselective Control in Compound Preparation

Achieving stereoselective control is critical in the synthesis of bioactive molecules, as the spatial arrangement of atoms profoundly influences their biological function. Chemo-enzymatic methods, which combine chemical synthesis with biocatalytic steps, are particularly effective for preparing stereochemically defined piperazine derivatives. nih.gov

While direct enzymatic dearomatization of pyridines has been developed for the synthesis of chiral piperidines, a related class of heterocycles, the principles are relevant to piperazine synthesis. nih.gov These methods often employ a cascade of enzymes, such as an amine oxidase followed by an ene imine reductase, to convert precursors into stereo-defined products. nih.gov

For piperazines and specifically oxopiperazines, stereoselectivity often relies on using starting materials from the "chiral pool," such as readily available natural amino acids. ingentaconnect.comingentaconnect.com An efficient and scalable route to orthogonally protected 2-oxopiperazines has been developed from corresponding diamines. ingentaconnect.com The diastereoselective functionalization of these oxopiperazine rings can be achieved through metalation followed by reaction with an electrophile, leading to specific stereoisomers, such as anti 3,5-disubstituted-oxopiperazines. ingentaconnect.com The stereochemical outcome is often governed by principles of asymmetric induction. ingentaconnect.com

Analytical Techniques for Structural Elucidation of Research Compounds

The definitive identification and structural confirmation of newly synthesized compounds like this compound require a combination of advanced analytical techniques. Spectroscopic methods are paramount in providing detailed information about the molecular structure, connectivity, and conformation.

Spectroscopic Characterization Methods (e.g., NMR Spectroscopy, Mass Spectrometry)

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural analysis of piperazine derivatives. Temperature-dependent ¹H NMR spectroscopy is particularly insightful for studying their conformational behavior in solution. rsc.orgrsc.org Due to the restricted rotation around the partial double bond of the amide group within the oxopiperazine ring, these compounds often exist as a mixture of conformers at room temperature. rsc.orgnih.gov This phenomenon, along with the limited interconversion of the piperazine ring's chair conformations, can lead to a complex ¹H NMR spectrum with multiple or broadened signals for the piperazine ring protons. rsc.orgnih.gov

By varying the temperature, coalescence points can be determined, from which the activation energy barriers (ΔG‡) for amide bond rotation and ring inversion can be calculated. These barriers are typically in the range of 56 to 80 kJ mol⁻¹. rsc.org The chemical shifts of the NCH₂ protons in the piperazine ring are sensitive to the solvent and substitution pattern. researchgate.net For example, in CDCl₃ at 25 °C, a substituted piperazine might show four broad signals for the eight NCH₂ protons, indicating a complex conformational equilibrium. researchgate.net Two-dimensional NMR techniques, such as H,H-COSY, are used to establish the connectivity between protons and aid in signal assignment. nih.gov

Table 2: Typical ¹H NMR Spectroscopic Features of Substituted Piperazines

| Feature | Observation | Structural Implication |

|---|---|---|

| Signal Multiplicity | Broad or multiple signals for NCH₂ protons at room temperature. rsc.org | Presence of multiple conformers due to restricted amide bond rotation and/or slow ring inversion. rsc.orgnih.gov |

| Temperature Dependence | Signals sharpen and coalesce into fewer signals at elevated temperatures. rsc.org | Increased rate of conformational exchange above the coalescence temperature. |

| **Chemical Shifts (NCH₂) ** | Typically observed in the range of δ = 2.8-4.0 ppm. researchgate.net | Influenced by substituents, solvent, and conformation. |

| 2D NMR (COSY) | Cross-peaks show coupling between adjacent CH₂ groups. nih.gov | Confirms proton connectivity within the piperazine ring. |

Mass Spectrometry (MS)

Mass spectrometry is crucial for determining the molecular weight and elemental composition of piperazine derivatives and for obtaining structural information through fragmentation analysis. nih.govcore.ac.uk Techniques such as electrospray ionization (ESI) are commonly used to generate protonated molecules [M+H]⁺ in the gas phase. xml-journal.net

High-resolution mass spectrometry (HRMS), often performed using Fourier transform-ion cyclotron resonance (FT-ICR) instruments, provides highly accurate mass measurements, allowing for the unambiguous determination of the molecular formula. nih.govcore.ac.uk

Tandem mass spectrometry (MS/MS or MSⁿ) is used to study the fragmentation pathways. core.ac.ukxml-journal.net In collision-induced dissociation (CID) experiments, the protonated molecule is fragmented, and the resulting product ions provide valuable structural clues. xml-journal.net For piperazine derivatives, characteristic fragmentation involves the cleavage of C-N bonds within the piperazine ring and the bonds connecting substituents to the ring. xml-journal.net The specific fragmentation pattern is highly dependent on the nature and position of the substituents. researchgate.netresearchgate.net

Table 3: Common Fragmentation Ions in Mass Spectra of Piperazine Derivatives

| Precursor Ion | Fragmentation Pathway | Common Product Ions |

|---|---|---|

| [M+H]⁺ | Cleavage of C-N bonds within the piperazine ring. xml-journal.net | m/z 56, m/z 70 |

| [M+H]⁺ of N-Arylpiperazines | Loss of the aryl substituent or fragmentation of the ring. xml-journal.net | m/z 119, m/z 140, m/z 154, m/z 174, m/z 188 |

| [M+H]⁺ of N-Benzylpiperazines | Cleavage of the benzylic C-N bond. xml-journal.net | m/z 91 (tropylium ion) |

Research on "this compound" Remains Undisclosed in Public Scientific Literature

Despite a comprehensive search of scientific databases and scholarly articles, detailed research findings on the biological and mechanistic properties of the chemical compound this compound are not available in the public domain. Consequently, an in-depth analysis of its specific biological activities, as requested, cannot be provided at this time.

The inquiry sought to detail the compound's evaluation in cellular and subcellular systems, with a specific focus on its antimicrobial and anticancer properties. The planned article was to include sections on its antibacterial, antifungal, and antimycobacterial efficacy, alongside research into its effects on cancer cell viability and growth inhibition.

However, searches for specific studies and data pertaining to this compound have not yielded any published research. This indicates a significant gap in the current scientific literature regarding this particular compound. While the broader class of piperazine-containing compounds has been a subject of extensive research for their diverse biological activities, including antimicrobial and anticancer effects, the specific dodecyl ester derivative mentioned remains uncharacterized in publicly accessible research.

Without any available data from in vitro studies, it is impossible to construct the requested data tables or provide detailed findings on its efficacy against various microorganisms or cancer cell lines. The scientific community has not yet published any investigations into the potential biological activities of this compound. Therefore, any discussion on this topic would be purely speculative and would not meet the required standards of scientific accuracy.

Further research and publication in peer-reviewed journals are necessary to elucidate the potential biological activities and mechanisms of action of this compound. Until such studies are conducted and their findings are made public, a detailed and scientifically accurate article on this specific compound cannot be generated.

Biological Activity and Mechanistic Investigations in Cellular and Subcellular Systems

Evaluation of In Vitro Biological Activities

Anticancer and Antiproliferative Research

Investigations into Apoptotic and Oncotic Cell Death Processes

There is no available research data detailing the effects of Dodecyl 2-(3-oxo-2-piperazinyl)acetate on apoptotic or oncotic cell death pathways. Scientific investigations into whether this compound can induce or inhibit these forms of cell death, and the cellular mechanisms that would be involved, have not been reported.

Anti-inflammatory Research Perspectives

There are no published studies on the anti-inflammatory potential of this compound. Research into its effects on inflammatory pathways, cytokine production, or enzyme activity related to inflammation has not been documented. While some derivatives of the piperazine (B1678402) chemical class have been explored for anti-inflammatory effects, this specific compound has not been the subject of such investigations.

Central Nervous System (CNS) Related Activity Research

The effects of this compound on the central nervous system have not been characterized in any available scientific research. Studies to determine its potential psychoactive, neuroprotective, or other CNS-related activities are absent from the literature.

Elucidation of Molecular Mechanisms of Action

Target Identification and Validation in Research Models

Due to the lack of research into the biological activities of this compound, no molecular targets have been identified or validated. The specific proteins, enzymes, receptors, or other cellular components with which this compound might interact are currently unknown.

Enzyme Inhibition Kinetics and Mechanistic Pathways

Currently, there is no available research detailing the enzyme inhibition kinetics of this compound. Future studies would need to be conducted to determine if this compound acts as an inhibitor for any specific enzymes. Such investigations would typically involve kinetic assays to determine parameters like the inhibition constant (Ki) and the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive).

| Enzyme Target | Inhibition Constant (Ki) | Mechanism of Inhibition | Reference |

| Data Not Available | Data Not Available | Data Not Available | N/A |

Modulation of Intracellular Signaling Pathways and Network Analysis

The effect of this compound on intracellular signaling pathways is presently unknown. Future research could explore its impact on key signaling cascades, such as the MAPK/ERK or PI3K/Akt pathways, which are crucial for cell proliferation, survival, and differentiation. Network analysis of any observed changes in protein expression or phosphorylation would be essential to understand the compound's broader effects on cellular signaling networks.

Interaction with Cellular Membranes and Subcellular Components

Specific studies on the interaction of this compound with cellular membranes and subcellular components have not been published. The presence of a long dodecyl chain suggests a lipophilic character, which may facilitate interaction with the lipid bilayers of cellular and organellar membranes. The nature and consequences of such potential interactions require experimental validation.

Investigation of Oxidative Stress Induction and Related Pathways

There is no current data to confirm whether this compound induces oxidative stress in cells. Investigations into the generation of reactive oxygen species (ROS), alterations in the levels of antioxidant enzymes (e.g., superoxide (B77818) dismutase, catalase), and the activation of stress-related pathways would be necessary to ascertain its role, if any, in cellular oxidative stress.

Cellular Uptake and Intracellular Localization Studies

Lipophilicity-Dependent Cell Entry Mechanisms

The cellular uptake mechanisms of this compound have not been experimentally determined. The lipophilic dodecyl group could potentially allow for passive diffusion across the cell membrane. However, the contribution of carrier-mediated transport or endocytic pathways would need to be systematically investigated.

Subcellular Distribution Analysis within Research Models

Information regarding the subcellular distribution of this compound is not available. To understand its mechanism of action, it would be crucial to determine its localization within the cell, for instance, whether it accumulates in the mitochondria, endoplasmic reticulum, or nucleus.

| Subcellular Compartment | Relative Concentration | Method of Detection | Reference |

| Data Not Available | Data Not Available | Data Not Available | N/A |

Structure Activity Relationship Sar Studies and Molecular Design

Modulations on the Piperazinone Ring

The piperazine (B1678402) ring is a versatile scaffold in medicinal chemistry, valued for its structural rigidity and the presence of two nitrogen atoms that can be modified to fine-tune a compound's properties. nih.govresearchgate.net In the case of the 3-oxopiperazine (piperazinone) ring, substitutions can significantly alter biological and pharmacokinetic characteristics.

The introduction of various substituents onto the piperazinone ring can profoundly affect a compound's biological efficacy and its selectivity for a specific target. The size, shape, and electronic properties of these substituents can influence how the molecule binds to a receptor or enzyme active site. researchgate.net For instance, bulky substituents might sterically hinder binding, whereas smaller, strategically placed groups could enhance binding interactions. researchgate.net

SAR studies on various piperazine-containing compounds have shown that modifications at the nitrogen atoms or available carbon positions of the ring are critical for activity. nih.govnih.gov Introducing alkyl, aryl, or heterocyclic groups can modulate receptor binding specificity and affinity. researchgate.net For example, in one study on chalcone-dithiocarbamate hybrids, the substituents on the piperazine unit were found to be important for their inhibitory activity. nih.gov Similarly, research on ursolic acid derivatives indicated that introducing a piperazine ring could enhance biological activity. nih.govtandfonline.com

Table 1: Potential Impact of Piperazinone Ring Substituents on Biological Activity

| Position of Substitution | Type of Substituent | Potential Effect on Efficacy/Selectivity | Rationale |

|---|---|---|---|

| N1-position | Small alkyl groups (e.g., methyl, ethyl) | May increase lipophilicity, potentially enhancing cell permeability. | Modifies overall polarity and size. |

| N1-position | Aromatic rings (e.g., phenyl) | Could introduce pi-stacking interactions with the target, potentially increasing affinity. tandfonline.com | Provides a flat, electron-rich surface for binding. |

| N4-position | Hydrogen bond donors/acceptors | Can form specific interactions with the target, improving binding and selectivity. | Direct interaction with amino acid residues in a binding pocket. |

| C5/C6-positions | Alkyl or other small groups | Can alter the conformation of the ring, influencing how the molecule fits into a binding site. | Affects the three-dimensional shape of the scaffold. |

Modifications to the piperazinone ring are a key strategy for optimizing a drug candidate's Absorption, Distribution, Metabolism, and Excretion (ADME) properties. nih.gov The two nitrogen atoms in the piperazine core offer opportunities to adjust physicochemical properties like solubility, lipophilicity, and polarity, which are crucial for oral bioavailability and distribution. nih.govresearchgate.net

Altering substituents can directly impact metabolic stability. researchgate.net For example, introducing groups that block sites of metabolism can increase a compound's half-life. Conversely, adding polar groups can enhance aqueous solubility, which is often beneficial for administration and distribution. nih.gov The pKa of the piperazine nitrogens is also a critical factor, as it influences the ionization state of the molecule at physiological pH, which in turn affects membrane permeability and target engagement. researchgate.net

Table 2: Predicted Effects of Piperazinone Ring Substitutions on Pharmacokinetic Properties

| Substitution Type | Property Affected | Predicted Outcome |

|---|---|---|

| Addition of polar groups (e.g., -OH, -NH2) | Solubility | Increased aqueous solubility. nih.gov |

| Addition of non-polar/lipophilic groups | Lipophilicity (LogP) | Increased lipophilicity, potentially better membrane crossing but could lead to lower solubility. researchgate.net |

| Introduction of fluorine atoms | Metabolic Stability | Can block sites of oxidative metabolism, potentially increasing half-life. |

| Modification of N-substituents | Bioavailability | Can be tuned to achieve an optimal balance of solubility and permeability for improved oral absorption. nih.gov |

Stereochemistry plays a critical role in the interaction between a drug and its biological target. researchgate.net The Dodecyl 2-(3-oxo-2-piperazinyl)acetate molecule contains a chiral center at the C2 position of the piperazinone ring. This means the compound can exist as two different enantiomers (R and S forms).

Different enantiomers of a compound can exhibit widely different pharmacological profiles, with one being highly active while the other is inactive or even produces off-target effects. researchgate.net This stereoselectivity arises because biological targets, such as enzymes and receptors, are themselves chiral and will interact differently with each enantiomer. In SAR studies of piperazinyl derivatives, it has been observed that the biological activity often resides in a single enantiomer. nih.gov Therefore, the synthesis and testing of individual enantiomers are essential to determine the optimal stereochemical configuration for biological activity and to avoid potential issues from the less active or inactive isomer.

Variations in the Acetate Linker and its Impact on Research Outcomes

Linker Length: Shortening the C12 (dodecyl) chain would decrease lipophilicity and likely increase aqueous solubility. Conversely, lengthening the chain would further increase lipophilicity. The optimal length often represents a balance, providing sufficient lipophilicity to cross biological membranes without being so high that it causes poor solubility or non-specific binding.

Branching: Introducing branching into the alkyl chain can impact its conformational flexibility and metabolic stability. mdpi.com Branched chains can disrupt binding in tight pockets but can also shield the molecule from metabolic enzymes, potentially increasing its biological half-life.

Table 3: Influence of Linker Modification on Physicochemical Properties

| Linker Modification | Predicted Effect on Lipophilicity (LogP) | Predicted Effect on Aqueous Solubility |

|---|---|---|

| Shortening the alkyl chain (e.g., to C8) | Decrease | Increase |

| Lengthening the alkyl chain (e.g., to C16) | Increase | Decrease |

| Introducing branching (e.g., iso-dodecyl) | May slightly decrease LogP compared to linear | May slightly increase solubility |

| Introducing polar atoms (e.g., ether linkage) | Decrease | Increase |

The ester linkage in this compound is a potential site of metabolic vulnerability. Esters are susceptible to hydrolysis by esterase enzymes present in the plasma and various tissues, which can lead to rapid cleavage and inactivation of the compound. nih.gov A common strategy in medicinal chemistry to address this is bioisosteric replacement, where the ester functional group is replaced by another group with similar physical and chemical properties but improved metabolic stability. nih.govdrughunter.com

Bioisosteric replacement can enhance stability while preserving or improving biological activity. cambridgemedchemconsulting.com The choice of bioisostere can also influence the molecule's conformation and hydrogen bonding capabilities, potentially leading to improved target affinity. cambridgemedchemconsulting.com

Table 4: Common Bioisosteric Replacements for Esters

| Bioisostere | Key Features | Potential Advantages |

|---|---|---|

| Amide | More resistant to hydrolysis than esters. Can act as a hydrogen bond donor. | Increased metabolic stability. nih.gov |

| 1,3,4-Oxadiazole | A stable heterocyclic ring that mimics the geometry of an ester. nih.govcambridgemedchemconsulting.com | High metabolic stability, resistant to hydrolysis. cambridgemedchemconsulting.com |

| 1,2,4-Triazole | A stable heterocyclic ring that can act as a hydrogen bond acceptor. | Increased metabolic stability and potentially new binding interactions. nih.gov |

| Reverse Amide | Reverses the direction of the amide bond (R-NH-CO-R'). | Can alter hydrogen bonding patterns and improve stability. |

By systematically applying these principles of molecular design, researchers can modify the parent structure of this compound to develop analogues with potentially superior efficacy, selectivity, and pharmacokinetic properties.

Optimization of the Dodecyl Alkyl Chain

Effect of Alkyl Chain Length on Biological Efficacy and Selectivity

The length of the alkyl chain in piperazine-containing compounds is a critical parameter that significantly influences their biological activity. Research on various classes of molecules has demonstrated that incremental changes in chain length can lead to substantial differences in potency and selectivity. Generally, increasing the length of the alkyl chain enhances the lipophilicity of the molecule. researchgate.net This property governs how the compound interacts with the lipid bilayers of cell membranes, which can be a determining factor for its access to intracellular targets.

Studies on other molecules with long aliphatic chains have shown a positive correlation between the length of the chain and the molecule's ability to disrupt membranes. mdpi.com However, there is typically an optimal length for this chain. If the chain is too short, the molecule may not effectively partition into the lipid membrane, resulting in reduced efficacy. Conversely, an excessively long chain can lead to a loss of structural coherence and may decrease the compound's solubility in aqueous environments, hindering its bioavailability. mdpi.com

The principle of multi-parameter optimization is crucial in this context. international-pharma.com While a longer alkyl chain might increase potency, it could also lead to undesirable off-target effects or increased toxicity. Therefore, the goal is to identify a chain length that provides the best balance of efficacy and selectivity. This is often achieved by synthesizing a series of analogues with varying alkyl chain lengths and evaluating their biological activity.

Table 1: Hypothetical Impact of Alkyl Chain Length on the Biological Activity of 2-(3-oxo-2-piperazinyl)acetate Derivatives

| Alkyl Chain Length | Predicted Biological Efficacy | Predicted Selectivity | Rationale |

| Short (e.g., C4-C8) | Low to Moderate | Variable | Insufficient lipophilicity for optimal membrane interaction. |

| Medium (e.g., C10-C14) | High | Potentially Optimal | Balanced lipophilicity for effective membrane permeability and target engagement. |

| Long (e.g., C16-C20) | Moderate to Low | Potentially Reduced | Increased risk of non-specific membrane disruption and reduced bioavailability due to poor solubility. |

Influence of Alkyl Chain Structure on Molecular Interactions and Membrane Permeability

The structure of the alkyl chain, beyond its length, also significantly impacts the molecule's interactions and its ability to permeate biological membranes. The dodecyl chain in this compound is a straight, flexible chain, which allows for a certain degree of conformational freedom. This flexibility can be advantageous, enabling the molecule to adapt its shape to fit into a binding pocket or to navigate through the fluid mosaic of a cell membrane.

The hydrophobic nature of the alkyl chain is a primary driver for its interaction with the nonpolar interior of lipid bilayers. researchgate.net This interaction is crucial for passive diffusion across cell membranes, a common mechanism by which drugs enter cells. Studies on other piperazine derivatives have highlighted the importance of lipophilicity in improving the penetration of bacterial cell membranes, thereby enhancing antibacterial activity. researchgate.net

However, the structure of the alkyl chain can be modified to fine-tune these properties. For instance, introducing branching or unsaturation into the chain can alter its flexibility and hydrophobicity. A branched chain might increase the steric bulk of the molecule, which could either enhance or hinder its binding to a target, depending on the topology of the binding site. Similarly, the introduction of double or triple bonds could impose conformational rigidity, which might be beneficial for locking the molecule into a bioactive conformation. These modifications can also influence the compound's metabolic stability, as different structural motifs can be more or less susceptible to enzymatic degradation.

Computational Chemistry and In Silico Modeling in SAR

In recent years, computational chemistry and in silico modeling have become indispensable tools in the study of structure-activity relationships. These methods allow researchers to predict and rationalize the biological activity of molecules, thereby guiding the design of more potent and selective compounds.

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. rsc.org In the context of this compound, docking simulations can be used to predict how the molecule binds to its biological target. By generating a three-dimensional model of the ligand-target complex, researchers can identify the key amino acid residues involved in the binding interaction.

These simulations can reveal the specific types of interactions that stabilize the complex, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions. For instance, the piperazine ring, with its nitrogen atoms, is capable of forming hydrogen bonds, while the dodecyl chain is likely to engage in hydrophobic interactions with nonpolar residues in the binding pocket. researchgate.net Understanding these interactions at a molecular level is crucial for designing modifications to the lead compound that can enhance its binding affinity and, consequently, its biological activity.

Molecular Dynamics Simulations to Assess Ligand-Protein Binding Stability

While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a more dynamic view. nih.gov MD simulations track the movements of atoms in the ligand-protein complex over time, providing insights into the stability of the binding mode predicted by docking. indexcopernicus.com

These simulations can reveal whether the initial binding pose is maintained over time or if the ligand undergoes conformational changes within the binding site. This information is critical for assessing the true stability of the ligand-protein complex. A stable binding interaction, as indicated by MD simulations, is more likely to translate into potent biological activity. Furthermore, MD simulations can help to identify flexible regions of the protein that may play a role in ligand binding and can provide a more accurate estimation of the binding free energy.

Quantitative Structure-Activity Relationship (QSAR) Analysis for Predictive Modeling

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational method that aims to build a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov By analyzing a set of molecules with known activities, a QSAR model can be developed that can then be used to predict the activity of new, untested compounds.

For a series of analogues of this compound, a QSAR model could be built by correlating various molecular descriptors with their measured biological efficacy. These descriptors can be steric, electronic, or hydrophobic in nature. For example, descriptors related to the length and branching of the alkyl chain, as well as the electronic properties of the piperazine ring, could be included in the model. nih.gov A well-validated QSAR model can be a powerful tool for prioritizing the synthesis of new analogues, thereby accelerating the drug discovery process.

Table 2: Key Computational Approaches in the SAR Study of this compound

| Computational Method | Application | Predicted Outcome |

| Molecular Docking | Prediction of ligand binding mode to a target protein. | Identification of key binding interactions and orientation of the ligand in the active site. |

| Molecular Dynamics | Assessment of the stability of the ligand-protein complex over time. | Confirmation of binding pose stability and characterization of dynamic interactions. |

| QSAR | Development of a predictive model for biological activity based on molecular structure. | Estimation of the biological activity of novel analogues prior to synthesis. |

Advanced Research Methodologies and Future Perspectives

Integration of Systems Biology Approaches for Comprehensive Biological Understanding

Modern drug discovery is moving beyond the "one gene, one drug" paradigm to embrace a more holistic view of biological systems. researcher.life Systems biology, which integrates computational and high-throughput experimental methods, offers a powerful framework for understanding the complex, interconnected networks that govern cellular behavior. researcher.life For a compound like Dodecyl 2-(3-oxo-2-piperazinyl)acetate, a systems-level approach would be invaluable for deciphering its biological effects.

By analyzing changes in the transcriptome, proteome, and metabolome of cells treated with the compound, researchers can construct detailed network models. These models can reveal which signaling pathways are modulated, identify potential off-target effects, and predict synergistic interactions with other agents. This approach is particularly crucial for complex diseases like cancer, where therapies often need to target multiple pathways to overcome resistance. researcher.life Integrating data from genomics, proteomics, and chemoinformatics can help prioritize experiments and accelerate the discovery of clinically relevant applications for this compound and its derivatives.

Chemoinformatics and Database Mining for Related Chemical Space and Target Identification

Chemoinformatics provides the computational tools necessary to navigate the vast chemical space surrounding this compound. whiterose.ac.uk By transforming molecular structures into machine-readable formats, these techniques enable large-scale data mining to identify structurally similar compounds, predict biological activity, and guide the design of new analogs. whiterose.ac.uknih.gov

A key application is virtual screening, where large chemical databases are computationally ranked to identify molecules with a high probability of interacting with a specific biological target. whiterose.ac.uk This process begins with defining a structural profile or "fingerprint" of the lead compound, which is then used to search for analogs. nih.gov Subsequent steps, such as molecular docking simulations, can predict the binding affinity and mode of interaction with target proteins. This in silico approach significantly reduces the time and cost associated with traditional high-throughput screening. The core principle of this methodology is that molecules with similar structures are likely to exhibit similar biological activities. ethz.ch

Table 1: Hypothetical Virtual Screening Workflow for Analogs of this compound

| Step | Description | Objective | Relevant Technologies |

|---|---|---|---|

| 1. Library Preparation | Collection and curation of large databases of chemical structures (e.g., ZINC, PubChem). | To create a diverse chemical space for screening. | Database management systems. |

| 2. Fingerprint Generation | Conversion of the 2D or 3D structure of the lead compound into a binary fingerprint representing its structural features. nih.gov | To create a searchable query based on molecular properties. | MACCS keys, Daylight fingerprints. nih.gov |

| 3. Similarity Searching | Screening the chemical library to find compounds with fingerprints similar to the lead compound. | To identify a subset of structurally related molecules. | Tanimoto coefficient analysis. ethz.ch |

| 4. Molecular Docking | Simulating the binding of identified compounds to the active site of a known or predicted biological target. | To predict binding affinity and prioritize candidates for synthesis. | AutoDock, GOLD, Glide. |

| 5. ADMET Prediction | In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity properties. | To filter out candidates with poor pharmacokinetic profiles early in the process. nih.gov | QikProp, SwissADME. |

Novel Applications and Research Directions

Analogs of this compound can be developed into sophisticated chemical probes to investigate cellular processes. By attaching a reporter group, such as a fluorescent dye or a radioactive isotope, to the core structure, researchers can visualize and track the molecule's interaction with its biological targets in living systems.

A promising direction is the development of positron emission tomography (PET) imaging probes. nih.gov For instance, incorporating a fluorine-18 (B77423) (¹⁸F) atom into the molecular structure would allow for non-invasive imaging of target protein expression and distribution. This has been successfully applied to piperazine-based inhibitors of fibroblast activation protein (FAP), which is expressed in the microenvironment of many tumors. nih.gov Such probes derived from this compound could be instrumental in diagnosing diseases, monitoring therapeutic response, and elucidating the roles of specific proteins in biological pathways.

To enhance specificity and deliver the compound to a particular cell type or tissue, this compound can be conjugated to targeting moieties. This strategy is particularly relevant in cancer therapy, where targeted delivery can maximize efficacy while minimizing systemic toxicity. researchgate.net

One innovative approach involves conjugation with protein nanocages like ferritin. acs.orgunicatt.itnih.gov The internal cavity of humanized ferritin can be decorated with piperazine-based compounds to carry therapeutic payloads, such as small interfering RNA (siRNA), directly to cancer cells that overexpress the transferrin receptor (TfR1). acs.orgnih.govacs.org This system has been shown to effectively silence target genes in various cancer cell lines. nih.gov Similarly, conjugating analogs of this compound to antibodies, peptides, or other ligands that bind to cell-surface receptors could open new avenues for targeted research and therapeutic applications.

Emerging Synthetic Strategies for Piperazine-Containing Compounds

The functionalization of the piperazine (B1678402) ring is central to creating diverse libraries of analogs for structure-activity relationship studies. While traditional synthesis often focuses on modifying the nitrogen atoms, recent advances have enabled the direct functionalization of the carbon atoms of the piperazine ring, a historically challenging task. nih.govmdpi.com

Modern synthetic methods like photoredox catalysis and transition-metal-catalyzed C-H functionalization have revolutionized the synthesis of substituted piperazines. nih.govmdpi.com These techniques allow for the introduction of a wide range of substituents (alkyl, aryl, etc.) onto the piperazine backbone with high precision and efficiency. nih.gov Such strategies are crucial for fine-tuning the pharmacological properties of this compound, potentially leading to derivatives with improved potency, selectivity, and pharmacokinetic profiles. researchgate.net

Table 2: Comparison of Modern Synthetic Strategies for Piperazine Functionalization

| Synthetic Strategy | Description | Advantages | Potential Application for Analogs |

|---|---|---|---|

| Direct C-H Functionalization | Involves the direct conversion of a C-H bond on the piperazine ring into a C-C or C-X bond, often using a transition metal catalyst. nih.gov | Atom-economical, avoids pre-functionalization steps, allows for late-stage modification. | Introduction of aryl or alkyl groups at the α-carbon positions to explore new binding interactions. |

| Photoredox Catalysis | Uses light to initiate single-electron transfer processes, enabling novel bond formations under mild conditions. mdpi.com | Mild reaction conditions, high functional group tolerance, access to unique reaction pathways. mdpi.com | Synthesis of C2-substituted piperazines via radical-based cyclization or coupling reactions. mdpi.com |

| Ring Expansion Reactions | Involves the expansion of a smaller ring, such as a 3-oxetanone, to form the six-membered piperazine ring. nih.gov | Provides access to substituted piperazines that are difficult to synthesize via traditional methods. | Creation of piperazine cores with specific stereochemistry and substitution patterns. |

| Flow Chemistry | Reactions are performed in a continuously flowing stream rather than a batch reactor, often using microreactors. mdpi.com | Enhanced safety, scalability, and precise control over reaction parameters; particularly useful for photoredox reactions. mdpi.com | Rapid synthesis and optimization of a library of analogs for high-throughput screening. |

Challenges and Opportunities in Future Research

The future study of this compound and its analogs is filled with both challenges and significant opportunities. A primary challenge lies in the synthesis of carbon-substituted piperazines, which, despite recent advances, can still be complex and require specialized methods to achieve desired substitution patterns. nih.gov Furthermore, a thorough understanding of the metabolic pathways and potential toxicities of novel piperazine derivatives is essential for any therapeutic development. researchgate.netnih.gov

Despite these hurdles, the opportunities are vast. The piperazine scaffold is a cornerstone of modern pharmaceuticals, found in drugs targeting a wide array of diseases. nih.govmdpi.com The structural versatility of the piperazine ring allows for extensive chemical modification, enabling the optimization of biological activity against new and challenging targets. researchgate.netmdpi.com The exploration of arylpiperazine derivatives, for example, has yielded promising candidates for cancer research due to their ability to interact with multiple molecular targets implicated in cancer pathogenesis. mdpi.com As synthetic methodologies become more sophisticated and our understanding of complex diseases deepens, compounds like this compound represent a promising starting point for the discovery of next-generation research tools and therapeutics.

Q & A

Q. What are the recommended synthetic routes and purification methods for Dodecyl 2-(3-oxo-2-piperazinyl)acetate?

The synthesis typically involves esterification of 2-(3-oxo-2-piperazinyl)acetic acid with dodecyl alcohol under acid catalysis. Key steps include:

- Esterification : Use dodecyl alcohol and 2-(3-oxo-2-piperazinyl)acetic acid with sulfuric acid or p-toluenesulfonic acid as a catalyst, refluxing in toluene .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures to achieve >95% purity. Monitor reaction progress via TLC (Rf ~0.5 in 1:1 ethyl acetate/hexane) .

Q. How can the structural integrity of this compound be confirmed post-synthesis?

Employ a multi-technique approach:

- NMR : NMR should show peaks for the dodecyl chain (δ 0.88 ppm, triplet; δ 1.25 ppm, broad), piperazinyl protons (δ 3.4–3.6 ppm, multiplet), and ester carbonyl (δ 170–172 ppm in NMR) .

- Mass Spectrometry : ESI-MS or HRMS to confirm molecular ion [M+H] at m/z 327.26 (CHNO) .

- X-ray Crystallography : For single crystals, use SHELXL for refinement (if applicable) to resolve bond lengths and angles in the piperazinyl-acetate core .

Advanced Research Questions

Q. What experimental strategies can assess the compound’s stability under varying pH and temperature conditions?

Design accelerated stability studies:

- Thermal Stability : Incubate samples at 40°C, 60°C, and 80°C for 1–4 weeks. Monitor degradation via HPLC (C18 column, acetonitrile/water mobile phase) .

- pH Stability : Prepare buffers (pH 2–9) and analyze hydrolytic decomposition at 37°C. Use LC-MS to identify byproducts (e.g., free piperazinylacetic acid) .

Q. How can researchers evaluate the biological activity of this compound in vitro?

Prioritize mechanism-driven assays:

- Enzyme Inhibition : Screen against serine hydrolases or proteases using fluorogenic substrates (e.g., AMC-tagged peptides). IC values can quantify potency .

- Cellular Uptake : Radiolabel the compound (e.g., -dodecyl chain) and measure accumulation in target cells via scintillation counting .

Q. What computational and experimental methods elucidate interactions with biological targets?

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to receptors (e.g., GPCRs or kinases). Focus on hydrogen bonding with the piperazinyl carbonyl .

- Surface Plasmon Resonance (SPR) : Immobilize the target protein and measure real-time binding kinetics (k/k) .

Q. How should conflicting data on the compound’s solubility and reactivity be resolved?

Cross-validate using orthogonal methods:

- Solubility : Compare shake-flask (UV-Vis quantification) vs. nephelometry results in DMSO, ethanol, and aqueous buffers .

- Reactivity : Replicate oxidation studies (e.g., HO-induced degradation) under inert atmospheres to isolate air-sensitive pathways .

Methodological Notes

- Crystallography : For unresolved crystal structures, collect high-resolution data (≤1.0 Å) and refine with SHELXL, accounting for disorder in the dodecyl chain .

- Analytical Validation : Use certified reference standards (when available) to calibrate HPLC and MS systems, ensuring ≤2% relative standard deviation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.